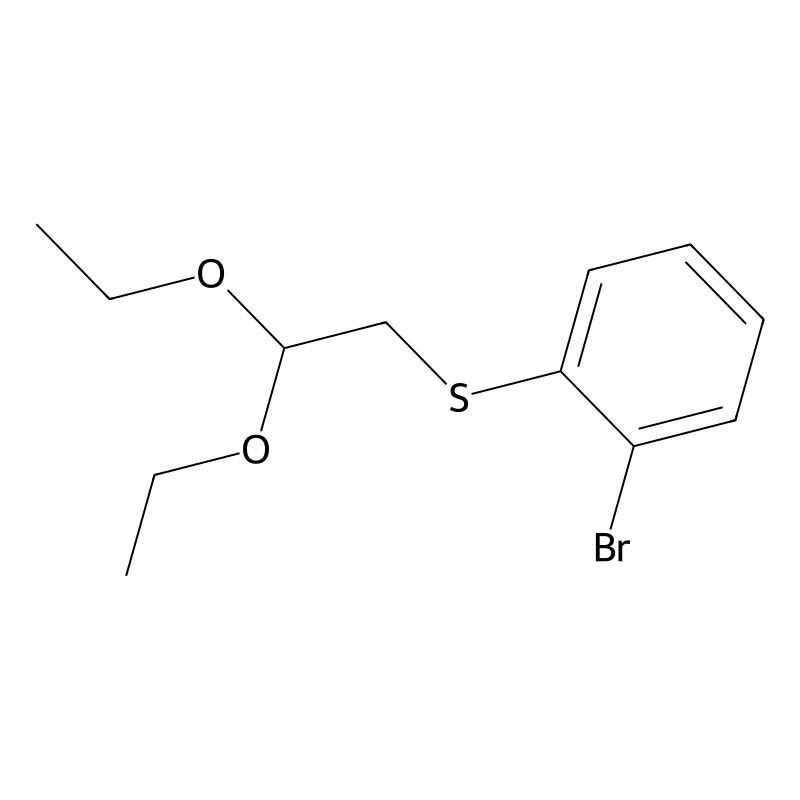

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound characterized by the molecular formula and a molecular weight of 305.23 g/mol. It features a bromophenyl group attached to a diethoxyethyl sulfide moiety, making it a notable member of the sulfide class of compounds. The presence of both bromine and ethoxy groups contributes to its unique chemical properties, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding the mechanism of action of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in any biological system.

- Bromine: The presence of bromine suggests potential irritation or corrosive effects, requiring proper handling procedures [].

- Organic Sulfide: Aromatic sulfides can exhibit varying degrees of toxicity depending on the structure. However, the specific effects of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane are unknown and caution should be exercised when handling it.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation: Under oxidative conditions, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane can be converted into sulfoxides or sulfones.

- Reduction: The compound may also undergo reduction reactions, potentially forming corresponding thiols or other reduced sulfur species .

Synthesis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the following steps:

- Formation of the Bromophenyl Group: The starting material can be brominated phenol or an alkylated derivative.

- Sulfide Formation: The brominated compound is reacted with 2,2-diethoxyethyl sulfide under suitable conditions (e.g., in the presence of a base) to facilitate nucleophilic substitution.

- Purification: The final product is purified using standard organic purification techniques such as recrystallization or column chromatography .

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane has potential applications in:

- Organic Synthesis: As a versatile intermediate for synthesizing various biologically active compounds.

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Material Science: Its unique properties may allow for applications in polymer chemistry or as a reagent in materials synthesis .

Interaction studies involving (2-Bromophenyl)(2,2-diethoxyethyl)sulfane focus on its reactivity with biological macromolecules and other small molecules. These studies typically assess:

- Binding Affinity: Evaluating how well the compound interacts with enzymes or receptors.

- Mechanism of Action: Understanding how it affects cellular pathways or biochemical processes.

- Toxicity Profiles: Determining any potential adverse effects associated with its use in biological systems .

Several compounds share structural similarities with (2-Bromophenyl)(2,2-diethoxyethyl)sulfane. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Bromophenyl(2,2-diethoxyethyl)sulfane | 96804-05-6 | 0.95 | Different position of the bromine substituent |

| 1-Bromo-4-(propan-2-ylsulfanyl)benzene | 70398-89-9 | 0.88 | Contains a propan-2-thio group instead of diethoxyethyl |

| (3-Bromophenyl)(trifluoromethyl)sulfane | 2252-45-1 | 0.82 | Features trifluoromethyl group enhancing electrophilicity |

| 1-Bromo-4-(methylsulfonyl)benzene | 3466-32-8 | 0.71 | Contains a sulfonyl group which alters reactivity significantly |

Uniqueness

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to its specific combination of functional groups that influence both its chemical reactivity and potential biological activity. The diethoxyethyl moiety provides steric hindrance that may affect nucleophilic attack patterns compared to simpler sulfides or sulfonates. This structural complexity opens avenues for targeted modifications and applications in organic synthesis and medicinal chemistry .